![molecular formula C21H16N2O2S B375146 N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide](/img/structure/B375146.png)
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a biphenyl group attached to a quinoline-8-sulfonamide moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the sulfonamide linkage between the biphenyl and quinoline groups. The reaction is carried out under mild conditions, often at room temperature, using anhydrous acetonitrile as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, employing scalable catalysts, and ensuring environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted biphenyl-quinoline compounds .
Scientific Research Applications
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide involves its interaction with specific molecular targets. In cancer cells, the compound inhibits the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis. By modulating PKM2 activity, the compound disrupts the metabolic pathways that cancer cells rely on for growth and proliferation. This leads to reduced intracellular pyruvate levels and impacts cancer cell viability and cell-cycle phase distribution .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
- 8-quinolinesulfonamido-1,2,3-triazoles
Uniqueness
N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide stands out due to its high selectivity and potency as a PKM2 modulator.
Properties
Molecular Formula |
C21H16N2O2S |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
N-(4-phenylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C21H16N2O2S/c24-26(25,20-10-4-8-18-9-5-15-22-21(18)20)23-19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15,23H |
InChI Key |
USABHGCWAHHONW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


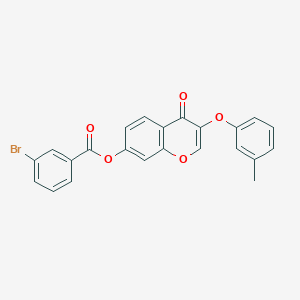

![Methylethyl 2-[4-oxo-3-(4-phenylphenoxy)chromen-7-yloxy]propanoate](/img/structure/B375067.png)
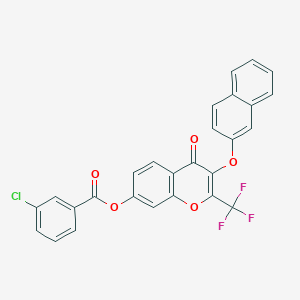
![butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375069.png)
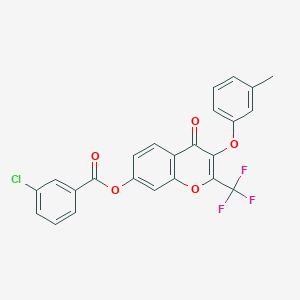

![N-[(3-chlorophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B375077.png)
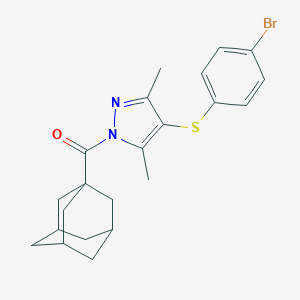

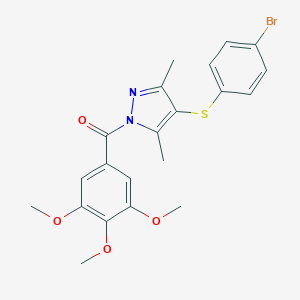
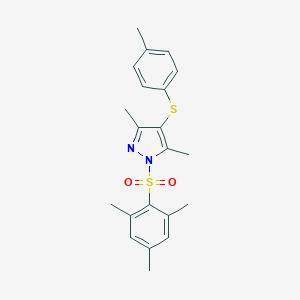
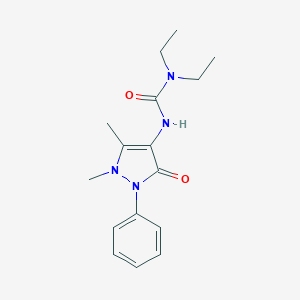
![2-([1,1'-biphenyl]-4-yloxy)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B375086.png)
